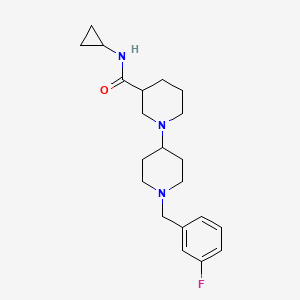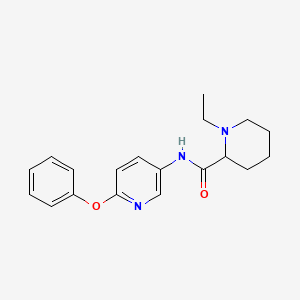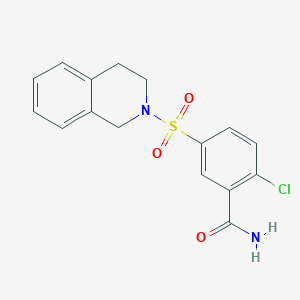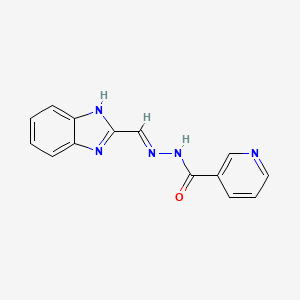
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide, commonly known as CCP, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. This compound has gained significant interest in the scientific community due to its potential therapeutic applications. In
科学的研究の応用
CCP has a wide range of potential therapeutic applications, including its use as an anticonvulsant, analgesic, and anti-inflammatory agent. Several studies have shown that CCP has potent anticonvulsant activity in both in vitro and in vivo models. Additionally, CCP has been shown to have analgesic activity in animal models of pain. Furthermore, CCP has been shown to have anti-inflammatory activity in models of acute and chronic inflammation.
作用機序
The exact mechanism of action of CCP is not fully understood. However, it is believed that CCP exerts its effects by modulating the activity of ion channels, particularly voltage-gated sodium channels. By blocking sodium channels, CCP can reduce the excitability of neurons and prevent the generation of action potentials, which is thought to underlie its anticonvulsant and analgesic activity.
Biochemical and Physiological Effects:
CCP has been shown to have several biochemical and physiological effects. In addition to its effects on sodium channels, CCP has been shown to modulate the activity of other ion channels, including calcium and potassium channels. Furthermore, CCP has been shown to have antioxidant activity and can protect against oxidative stress-induced damage in cells.
実験室実験の利点と制限
CCP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using electrophysiological techniques. Additionally, CCP has a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, there are some limitations to the use of CCP in lab experiments. For example, the exact mechanism of action of CCP is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on CCP. One area of interest is the development of more potent and selective analogs of CCP that can be used as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of CCP and its effects on ion channels. Finally, more studies are needed to explore the potential therapeutic applications of CCP in a variety of disease models.
合成法
CCP can be synthesized using a multistep process involving several chemical reactions. The first step involves the conversion of 3-chloro-2-methylphenylamine to the corresponding amide using acetic anhydride. The resulting amide is then reacted with cyclopropylamine to yield the desired product, CCP. The synthesis of CCP is relatively straightforward and can be achieved using commonly available reagents and equipment.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-9-12(16)3-2-4-13(9)18-8-10(7-14(18)19)15(20)17-11-5-6-11/h2-4,10-11H,5-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPGKDUYFYZPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-2-methylphenyl)-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[(5-ethyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6084696.png)
![2-(cyclohexylmethyl)-4-[3-(2-isoxazolidinyl)propanoyl]morpholine](/img/structure/B6084701.png)
![5-(5-methoxy-2-furoyl)-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6084708.png)
![(1-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6084720.png)
![N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]acetamide](/img/structure/B6084732.png)

![methyl (1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6084748.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B6084752.png)


![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)
![ethyl 5-ethyl-4-phenyl-2-{[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B6084765.png)

![ethyl 4-({methyl[1-(2-phenylethyl)-3-piperidinyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6084780.png)